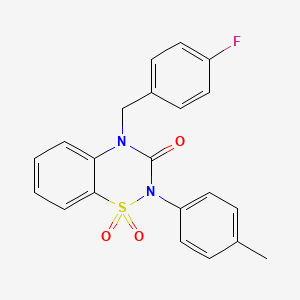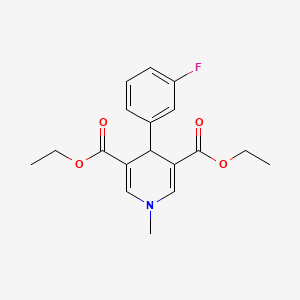![molecular formula C27H32N4O4S B11214961 7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214961.png)
7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the quinazolinone family and features a complex structure with multiple functional groups.
- Its systematic name is quite a mouthful, but we can break it down:
- The core structure is a quinazolinone ring system.
- It contains a piperazine moiety (a six-membered ring with two nitrogen atoms) and a thioxo group.
- The [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one part refers to the fused dioxoloquinazolinone ring system.
- Overall, this compound exhibits potential biological activity due to its intricate arrangement of functional groups.
Preparation Methods
- Synthetic routes for this compound may involve multistep processes.
- One possible approach could start with the synthesis of the quinazolinone core, followed by the introduction of the piperazine and thioxo groups.
- Specific reaction conditions and reagents would depend on the synthetic strategy chosen.
- Industrial production methods likely optimize yield and scalability.
Chemical Reactions Analysis
- This compound could undergo various reactions:
Oxidation: Oxidative transformations of the thioxo group or other functional groups.
Reduction: Reduction of nitro groups or other carbonyl functionalities.
Substitution: Substitution reactions at various positions.
- Common reagents might include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
- Major products would vary based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Agrochemicals: Explore herbicidal or pesticidal properties.
Materials Science: Assess its use in materials with unique properties.
Biological Studies: Investigate its effects on cellular processes.
Mechanism of Action
- To uncover its mechanism, researchers would study its interactions with biological targets.
- Molecular targets could include enzymes, receptors, or signaling pathways.
- Pathways involved might include cell cycle regulation, apoptosis, or inflammation.
Comparison with Similar Compounds
- Similar compounds could include other quinazolinones or piperazine derivatives.
- Highlight its uniqueness, such as specific functional groups or structural features.
- Further research could identify related compounds for comparison.
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-8-19(2)22(14-18)29-10-12-30(13-11-29)25(32)6-4-3-5-9-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h7-8,14-16H,3-6,9-13,17H2,1-2H3,(H,28,36) |
InChI Key |
JZENKYLODULGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11214879.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B11214888.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B11214899.png)
![4-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214910.png)



![3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214945.png)
![7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214947.png)

![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214964.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B11214974.png)
![1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214978.png)
